REACTION_CXSMILES
|
N(S([O-])(=O)=O)(S([O-])(=O)=O)[O].[K+].[K+].Cl.[Cl:14][C:15]1[C:24]([Cl:25])=[C:23]2[C:18]([CH2:19][CH2:20][NH:21][CH2:22]2)=[CH:17][CH:16]=1>C(=O)([O-])[O-].[Na+].[Na+]>[Cl:14][C:15]1[C:24]([Cl:25])=[C:23]2[C:18]([CH2:19][CH2:20][N:21]=[CH:22]2)=[CH:17][CH:16]=1 |f:0.1.2,3.4,5.6.7,^1:9|
|
Name
|
|
Quantity
|
0.233 mol
|
Type
|
reactant
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.092 mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C2CCNCC2=C1Cl
|
Name
|
|
Quantity
|
0.1 L
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with methylene chloride (3×250 ml.)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a crude intermediate
|
Type
|
CUSTOM
|
Details
|
The crude intermediate was recrystallized from ethyl acetate
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2CCN=CC2=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |